5-nitro-3-(pyridin-4-yl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-3-(pyridin-4-yl)-1H-indazole is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Scientific Research Applications
Summary of the Application
“5-nitro-3-(pyridin-4-yl)-1H-indazole” is used in the synthesis of photochromic molecules . Photochromism is a reversible switching between two isomers of different colors under light irradiation (generally, visible or UV) . The two isomers of a photochromic switch may have different chemical and physical properties such as wettability, dielectric constant, redox potential, polarity, and conductivity .
Methods of Application or Experimental Procedures
In the study, some 1′,3′,3′-trimethylspiro[chromene-2,2′-indoline] derivatives containing the nitro and formyl groups are synthesized via the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with the corresponding salicylaldehyde derivatives . The UV–visible spectroscopic analyses of their methanolic solutions before and after exposure to a UV lamp (in the spectral range of 360–400 nm) are studied .
Results or Outcomes
The synthesized photochromic molecules are characterized by the FT-IR, 1H-NMR, and 13C-NMR spectroscopic techniques . These compounds have different photochromic behaviors .
Agrochemical and Pharmaceutical Industries
Summary of the Application
Trifluoromethylpyridines (TFMP), which can be synthesized using “5-nitro-3-(pyridin-4-yl)-1H-indazole”, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Methods of Application or Experimental Procedures
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been studied . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
properties
IUPAC Name |
5-nitro-3-pyridin-4-yl-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)9-1-2-11-10(7-9)12(15-14-11)8-3-5-13-6-4-8/h1-7H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGOHIPRXHGBMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856231 |
Source
|
Record name | 5-Nitro-3-(pyridin-4-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-3-(pyridin-4-yl)-1H-indazole | |
CAS RN |
1245648-33-2 |
Source
|
Record name | 5-Nitro-3-(pyridin-4-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.